3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid; hydrochloride is a complex organic compound characterized by its unique amino acid structure. This compound features a propanoic acid backbone with additional functional groups that contribute to its biochemical properties. It falls under the classification of N-acyl-amino acids, which are derivatives formed from amino acids and carboxylic acids through condensation reactions. This classification highlights its potential roles in biochemical processes and therapeutic applications.
The synthesis of 3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid; hydrochloride can be approached through several methods, primarily involving the reaction of amino acids with acylating agents. The typical synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and characterize the final product.
The molecular structure of 3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid; hydrochloride can be described as follows:
The compound's InChI code is provided for database searches: InChI=1S/C7H14ClN2O4S/c1-4(8)6(10)5(2)11-3;h4-6,8H,1-3,10H2,(H,11,12);1H .
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid; hydrochloride participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are facilitated by specific catalysts or conditions (e.g., heat or pH adjustments) that promote bond formation or cleavage.
The mechanism of action for 3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid; hydrochloride is primarily related to its role as a substrate in biological systems. It may act as a precursor for neurotransmitter synthesis or participate in metabolic pathways involving sulfur-containing compounds.
Research indicates that compounds with similar structures often exhibit neuroprotective properties, potentially modulating neurotransmitter levels in the brain.
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid; hydrochloride has several potential applications in scientific research:
This compound represents a significant area of interest for both academic research and potential therapeutic applications due to its unique structural characteristics and biochemical properties.
The synthesis initiates with the selective acylation of N-methyl-β-alanine derivatives to construct the amide backbone. Efficient acylation requires protecting group strategies to prevent oligomerization. The tert-butoxycarbonyl (Boc) group—demonstrated in the synthesis of N-Boc-3-(methylamino)propanoic acid (CAS 124072-61-3)—effectively shields the secondary amine during coupling [7]. Carbodiimide-mediated activation (e.g., DCC or EDC) enables condensation with 2-(Boc-amino)-3-mercaptopropanoic acid, achieving yields >75% in anhydrous dimethylformamide (DMF). Alternative approaches include:
Table 1: Acylation Reagent Systems
| Activation Method | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | DMF | 25 | 75–82 |
| Ethyl chloroformate | THF | -15 | 68–73 |
| p-Nitrophenyl ester | Acetonitrile | 40 | 80–85 |
Post-coupling, acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) liberates the tertiary amine for salt formation [5] [7].
The methylsulfanyl (–SCH₃) moiety is introduced via nucleophilic displacement on activated cysteine precursors. Bromo- or chloro-acetate intermediates derived from 2-amino-3-bromopropanoic acid react with sodium thiomethoxide (NaSCH₃) in ethanol/water (4:1) at 0–5°C [4]. The reaction must maintain pH 7–8 to minimize racemization, using N-ethylmorpholine or triethylamine as proton scavengers. Alternatively, disulfide intermediates (e.g., S-methyl disulfanyl derivatives) undergo reduction with dithiothreitol (DTT) prior to alkylation, improving regioselectivity.
Table 2: Methylsulfanyl Incorporation Methods
| Precursor | Reagent | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| 2-Amino-3-bromopropanoate | NaSCH₃ | 2 | 88–92 |
| S-Trityl cysteine | CH₃I / TFA | 1 | 85–90 |
| Cystine disulfide | NaSCH₃ / DTT | 4 | 90–95 |
The methylsulfanyl group’s nucleophilicity necessitates inert atmosphere handling to prevent sulfoxide formation [5] [8].
Hydrochloride salt formation enhances crystallinity and stability. The free base is dissolved in anhydrous ethyl acetate or tert-butyl methyl ether, followed by controlled bubbling of hydrogen chloride gas at 0°C [3]. Critical parameters include:
The hydrochloride salt exhibits superior aqueous solubility (up to 50 mg/mL) versus the free base (<5 mg/mL), facilitating biological applications. Storage at −20°C under nitrogen minimizes hygroscopicity and oxidative degradation [6] [8].
Solution-phase synthesis employs sequential protection/acylation/deprotection steps in homogeneous media, as evidenced by the SMILES string CN(CCC(=O)O)C(=O)C(CSC)N [5]. Advantages include scalability (>100 g batches) and straightforward reaction monitoring via TLC or NMR. However, intermediate purification requires repetitive chromatography, reducing overall yield to 40–50%.
Solid-phase synthesis utilizes Wang or Merrifield resins anchored via the carboxylic acid group. The resin-bound sequence permits:
This approach achieves 85% purity without chromatography but suffers from lower throughput (<5 g) and higher resin costs [9].
Table 3: Synthesis Route Comparison
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Overall Yield | 40–50% | 60–70% |
| Purity (Crude) | 65–75% | 80–90% |
| Scalability | Multi-gram | Milligram |
| Key Advantage | Cost-effective reagents | Reduced purification |
Hybrid strategies (e.g., solution-phase acylation with solid-phase scavenging) may optimize efficiency for target quantities [5] [7].
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5